2,6-Dimethyl-1,6-heptadiene

Overview

Description

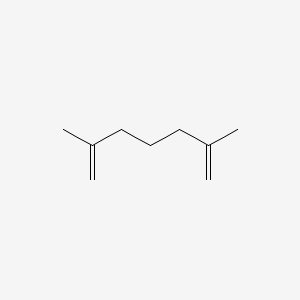

2,6-Dimethyl-1,6-heptadiene is an organic compound with the molecular formula C9H16. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadiene can be achieved through several methods. One common approach involves the use of acetone as a starting material. The process typically involves a series of condensation reactions, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,6-heptadiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of saturated hydrocarbons.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- 2,6-Dimethyl-1,6-heptadiene is utilized as a versatile building block in organic synthesis. Its diene structure allows it to participate in cycloaddition reactions, particularly Diels-Alder reactions, which are fundamental in forming complex cyclic structures.

Reactivity and Reaction Types

- The compound undergoes various chemical reactions:

- Cycloaddition Reactions : Reacts with dienophiles to form cyclohexene derivatives.

- Oxidation and Reduction : Can be oxidized to form epoxides or alcohols and reduced to saturated hydrocarbons.

- Substitution Reactions : Engages in substitution reactions with halogens due to its double bonds.

Biological Applications

Antiviral Activity

- Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a polyherbal formulation containing this compound demonstrated significant cytotoxic activity against Vero E6 cells infected with the COVID-19 virus.

Anti-inflammatory Effects

- In vitro studies have shown that certain formulations of this compound can reduce inflammation markers in macrophage cell lines treated with lipopolysaccharides (LPS). The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

Anthelmintic Activity

- Research on Indigofera tinctoria, which contains this compound, revealed significant efficacy against gastrointestinal nematodes in sheep. The ethanolic extract showed a high percentage of fecal egg count reduction (FECR), indicating potential applications in veterinary medicine.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structural properties allow for the production of compounds with desirable characteristics for various applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the efficacy against COVID-19 | Significant cytotoxic effects observed in Vero E6 cells |

| Anti-inflammatory Research | Examined effects on macrophage cells | Reduction of inflammation markers noted |

| Veterinary Application | Evaluated anthelmintic properties | High FECR percentage against nematodes in sheep |

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,6-heptadiene exerts its effects depends on the specific application. In chemical reactions, its double bonds are reactive sites that participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

2,4-Heptadiene: Another diene with a slightly different structure.

2,6-Dimethyl-2,5-heptadiene-4-one: A ketone derivative with additional functional groups.

Uniqueness: 2,6-Dimethyl-1,6-heptadiene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Biological Activity

2,6-Dimethyl-1,6-heptadiene (C9H16), also known as isononadiene, is a diene compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C9H16

- Molecular Weight: 124.23 g/mol

- CAS Registry Number: 51708-83-9

- IUPAC Name: 2,6-Dimethylhepta-1,6-diene

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on current literature.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

- Mechanism: The compound disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.

- Case Study: A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been linked to its ability to modulate inflammatory pathways:

- Mechanism: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings: In animal models of inflammation, administration of this compound resulted in reduced edema and pain responses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Mechanism: The compound appears to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways like NF-kB.

- Case Study: In vitro studies on various cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus & E. coli | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis |

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets:

- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.

- Cell Membrane Interaction: Its lipophilic nature enables it to integrate into cell membranes, altering their integrity and function.

Q & A

Q. Basic: What spectroscopic methods are most effective for characterizing 2,6-Dimethyl-1,6-heptadiene and distinguishing it from structural isomers?

Answer:

- 1H NMR : Analyze vinyl proton environments (δ 4.5–5.5 ppm) and coupling patterns (e.g., allylic splitting) to confirm the diene structure.

- 13C NMR : Identify carbons adjacent to double bonds (δ 110–150 ppm) and branching (δ 20–30 ppm for methyl groups).

- GC-MS : Confirm molecular ion peaks (m/z 126 for C9H16) and fragmentation patterns.

- IR Spectroscopy : Detect C-H stretching (~3080 cm⁻¹) and C=C stretching (~1650 cm⁻¹).

Cross-reference data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities among C9H16 isomers like 2,4-dimethyl-1,5-heptadiene or 2,6-dimethyl-1,3-heptadiene .

Q. Advanced: How can researchers design experiments to investigate the thermal decomposition kinetics of this compound under varying temperature conditions?

Answer:

- Experimental Setup : Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor mass loss and identify decomposition products (e.g., alkenes or carbonyl compounds).

- Temperature Gradients : Conduct isothermal studies at 25–45°C (similar to kinetic frameworks in ) and calculate rate constants via Arrhenius plots.

- Data Interpretation : Note the strong positive correlation (R > 0.9) between temperature and decomposition rates, suggesting accelerated degradation at higher temperatures. Control humidity and oxygen levels to isolate thermal effects .

Q. Basic: What is the molecular weight and structural formula of this compound, and how do these properties influence its reactivity?

Answer:

- Molecular Weight : 126.24 g/mol (C9H16).

- Reactivity : The conjugated diene system facilitates Diels-Alder reactions, while steric hindrance from methyl groups at C2 and C6 may slow electrophilic additions. Branching also reduces volatility compared to linear dienes, impacting purification strategies .

Q. Advanced: What methodological approaches can resolve discrepancies in reported reaction yields of this compound across different synthetic protocols?

Answer:

- Standardization : Fix solvent purity (e.g., anhydrous CH3CN), catalyst loading (e.g., acid/base ratios), and inert atmospheres (N2/Ar).

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reaction completion.

- Yield Validation : Quantify via GC with internal standards (e.g., n-dodecane) or NMR integration against a known reference. Reproducibility guidelines from emphasize documenting all variables (e.g., stirring rates, heating sources) to isolate discrepancies .

Q. Advanced: How does the electronic structure of this compound influence its electrochemical behavior, and what analytical techniques are suitable for studying this?

Answer:

- Electrochemical Techniques : Cyclic voltammetry (CV) can identify oxidation potentials linked to the diene’s π-electrons. Differential pulse voltammetry (DPV) enhances sensitivity for low-concentration samples.

- Computational Modeling : HOMO-LUMO gaps (calculated via DFT) predict electron-rich regions prone to oxidation. While focuses on dihydropyridines, similar methodologies apply to dienes, though experimental validation is critical .

Q. Advanced: How can researchers differentiate between this compound and its structural isomers using computational and experimental methods?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.

- Retention Time Analysis : Use GC with polar columns (e.g., DB-WAX) to separate isomers based on boiling points and polarity.

- Computational Predictions : Compare experimental NMR/IR data with quantum mechanical simulations (e.g., Gaussian) for isomers listed in .

Q. Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers under inert gas (N2) to prevent polymerization or oxidation. While and detail safety protocols for unrelated compounds, general guidelines from (e.g., task distribution, hazard assessment) apply .

Q. Advanced: What statistical methods are appropriate for analyzing correlations between this compound concentration and environmental variables like temperature?

Answer:

Properties

IUPAC Name |

2,6-dimethylhepta-1,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h1,3,5-7H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTKDPUEUXPAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199661 | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51708-83-9 | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051708839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.